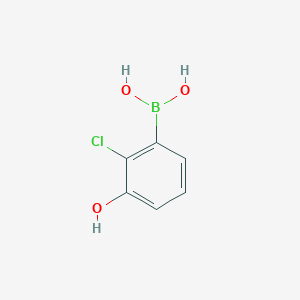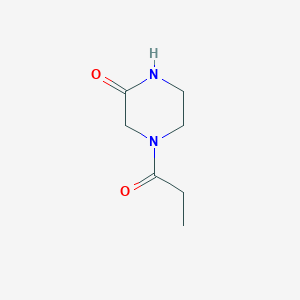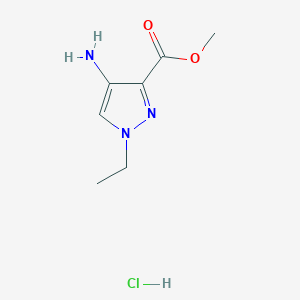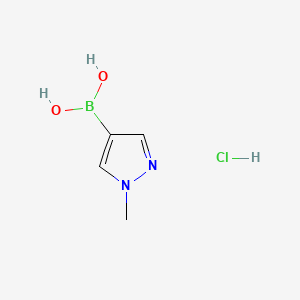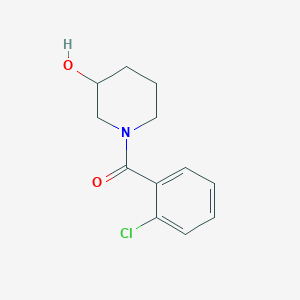
1-(2-Chlorobenzoyl)piperidin-3-ol
Overview
Description
1-(2-Chlorobenzoyl)piperidin-3-ol, also known as 838, is a compound with a wide range of applications in fields such as medicinal chemistry, pharmacology, and toxicology. It has the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzoyl)piperidin-3-ol consists of a piperidine ring attached to a 2-chlorobenzoyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Scientific Research Applications
Synthesis of Piperidine Derivatives
1-(2-Chlorobenzoyl)piperidin-3-ol: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of many drugs . The compound can undergo intra- and intermolecular reactions to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pharmacological Applications
The pharmacological potential of piperidine derivatives makes 1-(2-Chlorobenzoyl)piperidin-3-ol significant for drug design. It’s involved in the creation of over twenty classes of pharmaceuticals, including alkaloids . Its derivatives have been studied for their biological activity and potential as new therapeutic agents.
Biological Activity Studies
This compound serves as a precursor for synthesizing biologically active molecules. Researchers can modify its structure to produce derivatives with potential biological activities, which are then evaluated for their pharmacological properties .
Development of Dual Inhibitors
1-(2-Chlorobenzoyl)piperidin-3-ol: derivatives have been designed as dual inhibitors for targets like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant in cancer treatment .
Analytical Chemistry
In analytical chemistry, 1-(2-Chlorobenzoyl)piperidin-3-ol can be used as a standard or reference compound. Its well-characterized properties, such as NMR, HPLC, LC-MS, and UPLC, make it suitable for calibrating instruments and validating analytical methods .
Chemical Education and Research
Due to its well-documented synthesis and properties, 1-(2-Chlorobenzoyl)piperidin-3-ol is an excellent subject for educational purposes in organic chemistry and pharmacology. It provides a practical example of heterocyclic chemistry and drug design principles .
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABGTHHLANHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)


![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
